N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine
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Overview
Description
N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a cyclohexylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine typically involves the reaction of 3-(tert-butyl)benzyl chloride with cyclohexylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with appropriate catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Nitrobenzyl derivatives, halogenated benzyl derivatives
Scientific Research Applications
N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the benzyl and cyclohexylmethanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-tert-butylamine: Similar structure but lacks the cyclohexylmethanamine moiety.
N-tert-Butylbenzylamine: Another related compound with a simpler structure.
Cyclohexylmethylamine: Contains the cyclohexylmethanamine structure but lacks the benzyl and tert-butyl groups.
Uniqueness
N-(3-(tert-Butyl)benzyl)-1-cyclohexylmethanamine is unique due to the combination of the tert-butyl, benzyl, and cyclohexylmethanamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in simpler analogs.
Properties
IUPAC Name |
N-[(3-tert-butylphenyl)methyl]-1-cyclohexylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-18(2,3)17-11-7-10-16(12-17)14-19-13-15-8-5-4-6-9-15/h7,10-12,15,19H,4-6,8-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHQKJZSJWZDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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